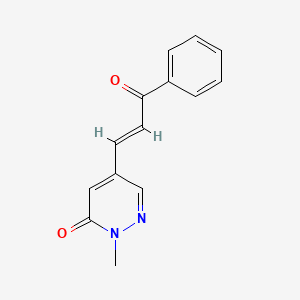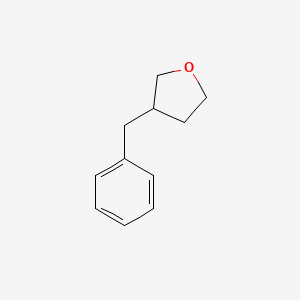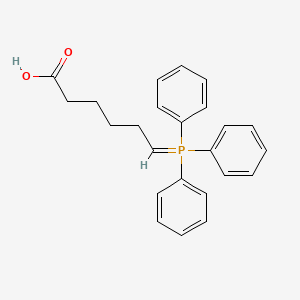![molecular formula C8H11N3O2 B12919506 2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one CAS No. 138689-38-0](/img/structure/B12919506.png)
2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is a heterocyclic compound that features both an imidazole and an isoxazolidinone ring The imidazole ring is known for its presence in many biologically active molecules, while the isoxazolidinone ring is less common but has interesting chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one typically involves the formation of the imidazole ring followed by the construction of the isoxazolidinone ring. One common method involves the reaction of 1-methylimidazole with a suitable aldehyde to form an intermediate, which is then cyclized to form the isoxazolidinone ring under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The isoxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The methyl group on the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The isoxazolidinone ring may also contribute to its biological activity by stabilizing the compound and facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: Lacks the isoxazolidinone ring but shares the imidazole core.
Isoxazolidinone: Lacks the imidazole ring but shares the isoxazolidinone core.
2-((1-Methyl-1H-imidazol-2-yl)methyl)isoxazolidin-3-one: A positional isomer with similar properties.
Uniqueness
2-((1-Methyl-1H-imidazol-5-yl)methyl)isoxazolidin-3-one is unique due to the combination of the imidazole and isoxazolidinone rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138689-38-0 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-[(3-methylimidazol-4-yl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H11N3O2/c1-10-6-9-4-7(10)5-11-8(12)2-3-13-11/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
XQLFKJADWCNQRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1CN2C(=O)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


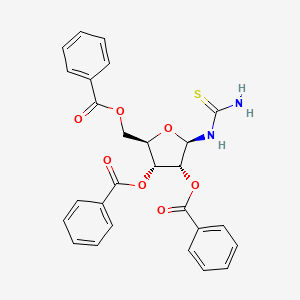
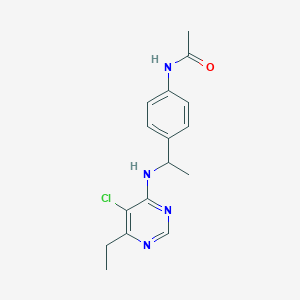
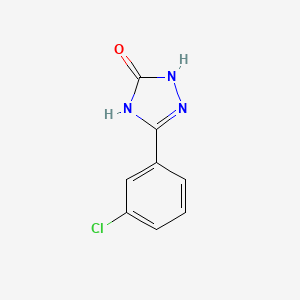
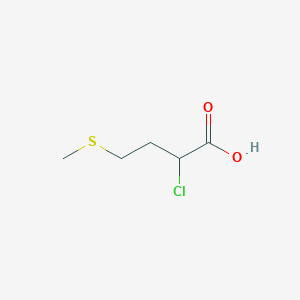
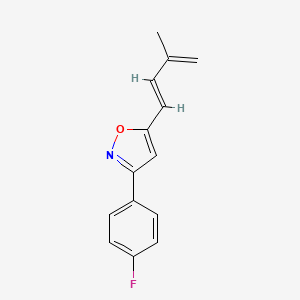

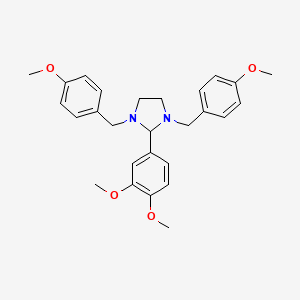
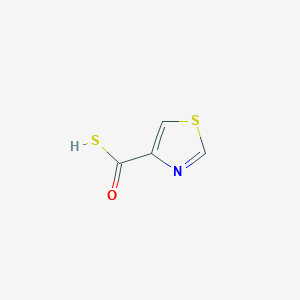
![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
